molecular formula C17H21NO3 B7773492 Galantamin

Galantamin

Cat. No. B7773492
M. Wt: 287.35 g/mol
InChI Key: ASUTZQLVASHGKV-UHFFFAOYSA-N
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Description

LSM-1597 is an alkaloid.
Galantamin is a natural product found in Lycoris sanguinea, Narcissus confusus, and other organisms with data available.

Scientific Research Applications

  • Alzheimer's Disease Treatment : Galantamine acts as a reversible inhibitor of acetylcholinesterase and an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs), playing a vital role in Alzheimer's disease treatment. It enhances cholinergic function in the brain, which is crucial for memory and learning (Samochocki et al., 2000); (Samochocki et al., 2003).

  • Neuroprotection Against β-Amyloid Toxicity : Galantamine has been shown to protect neurons against β-amyloid-enhanced glutamate toxicity, a hallmark of Alzheimer's disease. This protection is partially mediated by the alpha7 nAChR-PI3K cascade (Kihara et al., 2004).

  • Isolation and Structural Elucidation : The isolation of galantamine from Leucojum aestivum has been a significant achievement. This process helps understand its structure and enhances its application in treating choline-deficiency conditions like Alzheimer’s disease (Halpin et al., 2010).

  • Prevention of Apoptosis in Neuronal Cells : Galantamine has demonstrated effectiveness in preventing cell death induced by beta-amyloid and other neurotoxic agents in various cell models. This effect is related to its action on nAChRs and the upregulation of antiapoptotic proteins like Bcl-2 (Arias et al., 2004).

  • Optimization of Biosynthesis for Alzheimer's Disease Treatment : The biotechnological strategies for optimizing the biosynthesis of galantamine using plant tissue culture techniques have been a significant area of research. This approach is vital for large-scale production and sustainable cultivation (Santos et al., 2020).

  • Potential in Slowing Down Plaque Formation in Alzheimer's : In the 5XFAD mouse model of Alzheimer’s disease, chronic treatment with galantamine slowed down plaque formation and behavioral decline, suggesting its potential as a disease-modifying and neuroprotective agent (Bhattacharya et al., 2014).

  • Repurposing for Various Conditions : Initially characterized for use in paralytic and neuropathic conditions, galantamine’s repurposing for Alzheimer's disease has opened new perspectives for its utility, demonstrating the potential for its application in other neurological and psychiatric disorders (Mucke, 2015).

  • Antioxidative Properties in Neuronal Damage : Galantamine has antioxidative properties, protecting against neuronal damage induced by hydrogen peroxide in cell models. This suggests its role in lowering oxidative injury, which is critical in Alzheimer’s disease (Ezoulin et al., 2008).

  • Evidence of Allosteric Potentiating Effect on nAChRs : Galantamine's therapeutic profile is attributed to its action as an allosteric potentiating ligand on nAChRs, beyond its AChE inhibition. This dual action may account for its effectiveness in Alzheimer's disease treatment (Coyle et al., 2007).

  • Protection in Brain Ischemia-Reperfusion Conditions : Galantamine provides neuroprotection in in vitro models of brain ischemia-reperfusion by inhibiting enzymes like iNOS and NADPH oxidase and reducing ROS production. This suggests its potential in treating conditions related to ischemic injury (Egea et al., 2012).

  • Peripheral Nerve Degeneration : In an experimental model of sciatic nerve injury, galantamine demonstrated protective effects against peripheral nerve degeneration, suggesting its potential application beyond central nervous system disorders (Alagöz et al., 2022).

properties

IUPAC Name

9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859345
Record name CERAPP_13557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epigalanthamin

CAS RN

357-70-0
Record name Galantamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

(-)-Narwedine (>98% ee, 0.1 g) was added to a mixture of lithium aluminium hydride (1.2 ml of a 1.0 M solution in ether), (-)-N-methylephedrine (0.23 g) and N-ethyl-2-aminopyridine (0.31 g) in ether at 0° C., and the resulting mixture was stirred at that temperature for 4 h. Sodium hydroxide solution (10 ml of a 1.0 M solution) was added and the product extracted with dichloromethane. Evaporation of the organic phase gave (-)-galanthamine (>98% ee, 85% yield) free of epigalanthamine by GC/MS analysis.
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85%

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1M in ether, 1.2 ml, 1.20 mmol) was placed in a two necked round bottom flask fitted with a reflux condenser and nitrogen inlet. (-)-N-methy-ephedrine (0.23 g, 1.26 mmol) in ether (1 ml) was added dropwise and the solution was heated at reflux for 1 hour then cooled to room temperature. N-Ethyl-2-aminopyridine (0.31g, 2.52 mmol) in ether (1 ml) was added and the bright yellow solution was heated under reflux for a further 1 hour. The solution was cooled to -78° C. and solid (+) narwedine (97% e.e) (0.10 g, 0.35 mmol) was added. The suspension was warmed to 0° C., stirred for 20 hours and then allowed to warm to room temperature over 1 hour. The reaction was quenched 2M potassium carbonate (10 ml). The mixture was extracted into ethyl acetate (2×10 ml) and then the combined organic layer was washed with water (5 ml) and brine (5 ml) and dried over magnesium sulphate. Filtration and evaporation gave an orange oil which was shown by NMR and GC-MS to contain galanthamine and epigalanthamine in a 1:1 mixture. Flash chromatography on silica in dichloromethane-methanol 10:1 yielded (+) galanthamine (98% e.e.) (30% yield) and (+)-epigalanthamine (95% e.e) (26% yield). ##STR3##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galantamin
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Galantamin

Citations

For This Compound
3,240
Citations
J Monbaliu, T Verhaeghe, B Willems… - …, 2003 - thieme-connect.com
… von Galantamin, das über die Nahrung verabreicht wurde, niedriger als von Galantamin, das … Die Eliminationshalbwertszeit von Galantamin war bei Ratte und Hund relativ hoch und …
Number of citations: 23 www.thieme-connect.com
R Klosi, M Mersinllari, E Gavani - AJPhSci, 2016 - academia.edu
… remains the main source for galantamin isolation. In Europe now… profile is dominated by galantamin, lycorine or hemantamin. The … Galantamin is a long acting, selective, reversible and …
Number of citations: 16 www.academia.edu
E DİLEK, M ÇANKAYA, T EZMECİ… - … University Journal of …, 2017 - dergipark.org.tr
… Elde edilen sonuçlara bakıldığında en kuvvetli inhibitör galantamin olarak tespit edildi. … aktiviteleri üzerine rivastigmin ve galantamin etken maddelerinin inhibisyon etkilerine bakıldı. …
Number of citations: 1 dergipark.org.tr
N TAŞPINAR, İ BULDUK - Ege Tıp Bilimleri Dergisi, 2022 - dergipark.org.tr
… Farmasötiklerde Galantamin Miktarının Belirlenmesi için Alternatif Analitik Yöntemler … Galantamin ise 288 nm dalga boyunda çözeltilerin absorbansı ölçülerek spektrofotometrik teknikle …
Number of citations: 0 dergipark.org.tr
L van Beijsterveldt, R Geerts, T Verhaeghe… - …, 2004 - thieme-connect.com
… Nach oraler Verabreichung (2,5−10 mg/kg) wurde Galantamin bei beiden Geschlechtern rasch und mit einer absoluten oralen Bioverfügbarkeit von 77 % resorbiert. Verteilungsstudien …
Number of citations: 12 www.thieme-connect.com
GI Kaya, DC Polat, A Emir, BB Sarikaya, MA Onur… - Turk J Pharm …, 2014 - cms.turkjps.org
… galantamin ve likorin … galantamin igeriği sırasıyla % 0.346 ve 0.042 olarak tayin edilmi§tir. ibradi (Antalya)’den toplanan G. elwesii bitkisinin toprak iistii kısımlannin % 0.287 galantamin …
Number of citations: 16 cms.turkjps.org
TM Drabkina, VI Kuleshov, DP Matiushkin… - … Zhurnal SSSR Imeni …, 1983 - europepmc.org
Actions of the two cholinesterase inhibitors: armin and galanthaamine on the neuromuscular transmission and on the spontaneous and evoked acetylcholine release were studied in …
Number of citations: 2 europepmc.org
AL Bandman, AI Andriianov - Biulleten'Eksperimental'noi Biologii i …, 1981 - europepmc.org
… Intraperitoneal administration of galantamin in a dose of 2.5 mg/kg 10 minutes before … of 1 mg/kg completely prevented antagonism of galantamin to apomorphine activity but did not …
Number of citations: 2 europepmc.org
B Patel Krupesh, V Patel Amit, J Patel Vishal… - J. Chem. Pharm …, 2010 - researchgate.net
… For this method, Beer’s law is obeyed in the concentration range of 100 to 1000 µg mL–1 of Galantamin Hydrobromide. The developed method has been successfully applied for the …
Number of citations: 12 www.researchgate.net
R Jirák - Praktické lékárenství, 2009 - solen.cz
… Galantamin je alkaloid z některých druhů narcisů a sněženek. Je to reverzibilní inhibitor … Galantamin je nutno titrovat. Podává se ve formě neretardovaných nebo retardovaných …
Number of citations: 41 www.solen.cz

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